![molecular formula C18H23N3O3 B2492060 N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898427-19-5](/img/structure/B2492060.png)
N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
描述
N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex chemical compound of interest in various fields including chemistry, biology, and medicine. Its unique structure includes a pyrrolo[3,2,1-ij]quinoline core, which is essential for its distinctive chemical and biological properties.
准备方法
Synthetic routes and reaction conditions:
Step 1: Synthesis begins with the formation of the pyrrolo[3,2,1-ij]quinoline nucleus. This is typically achieved via a cyclization reaction involving appropriate precursors such as substituted anilines and ketones under acidic or basic conditions.
Step 2: The next step involves the introduction of the oxalamide moiety. This can be achieved through a condensation reaction using oxalyl chloride and a suitable amine such as isobutylamine.
Step 3: The final step is the methylation of the nitrogen atoms in the pyrrolo[3,2,1-ij]quinoline ring and the oxalamide functionality. This is often performed using methyl iodide in the presence of a strong base like potassium carbonate.
Industrial production methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful selection of solvents and reaction conditions, as well as the use of continuous flow reactors to maintain consistency and control over the reaction parameters.
化学反应分析
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidative reactions at the pyrrolo[3,2,1-ij]quinoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group, potentially transforming it into secondary alcohols or other functional groups.
Substitution: Substitution reactions primarily occur at the nitrogen atoms or other reactive sites on the molecule, allowing for further functionalization.
Common reagents and conditions used in these reactions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halides and acids are used depending on the desired product.
Major products formed from these reactions: The reactions yield a range of products, including oxidized, reduced, and substituted derivatives that can possess different properties and applications.
科学研究应用
This compound is utilized in several scientific research fields:
Chemistry: It serves as a starting material or intermediate for synthesizing more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and molecular interactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anti-inflammatory properties. Researchers investigate its effects on cellular pathways and potential therapeutic uses.
Medicine: The compound's potential as a drug candidate is explored due to its structural similarity to known pharmacologically active molecules. It is examined for efficacy and safety in treating various diseases.
Industry: It finds application in the development of new materials, including polymers and advanced composites. Its chemical properties make it a candidate for use in manufacturing high-performance materials.
作用机制
N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide exerts its effects through several mechanisms:
Molecular targets: It interacts with specific proteins, enzymes, or receptors in biological systems, leading to changes in cellular functions.
Pathways involved: The compound may influence signaling pathways, gene expression, or metabolic processes. These interactions can result in diverse biological effects, from anti-inflammatory responses to alterations in cell proliferation.
相似化合物的比较
When compared to other similar compounds, N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
1,2,3,4-tetrahydroquinoline derivatives: Known for their pharmacological activities.
Oxalamide analogs: Studied for their chemical reactivity and applications in various industries.
Pyrroloquinoline compounds: Investigated for their biological and chemical properties.
属性
IUPAC Name |
N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-10(2)9-19-16(22)17(23)20-13-7-12-5-4-6-21-15(12)14(8-13)11(3)18(21)24/h7-8,10-11H,4-6,9H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLPYTRQDAKPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321117 | |
| Record name | N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-methylpropyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898427-19-5 | |
| Record name | N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-methylpropyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



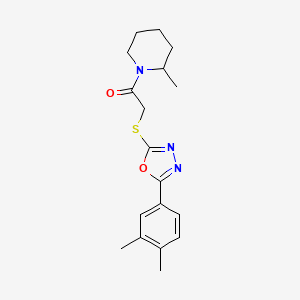
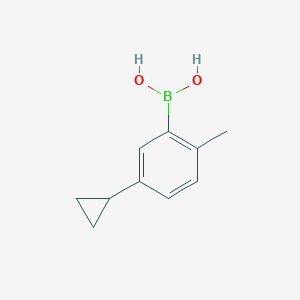
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)
![1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine](/img/structure/B2491984.png)
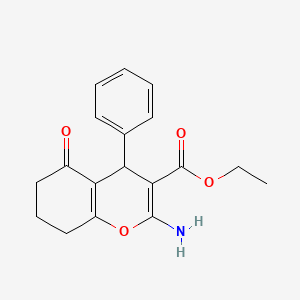
![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)
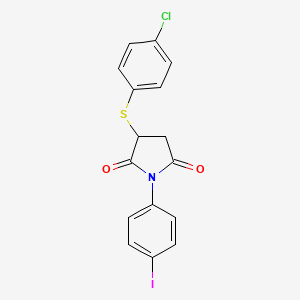
![5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2491990.png)
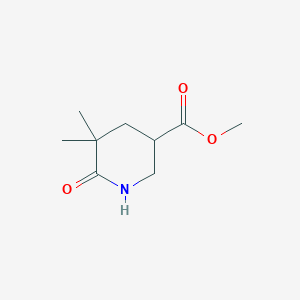
![3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2491992.png)
![Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491993.png)
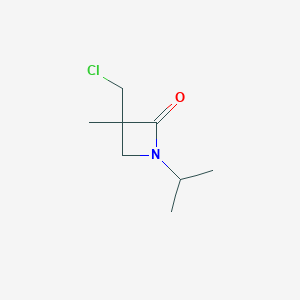
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2491999.png)
